Enhanced Cytotoxicity in Non-Small Cell Lung Cancer (HOP-92) Compared to Unsubstituted Phenyl Analog
In a single-dose (10 µM) screen against the NCI-60 panel, the 2-hydroxyphenyl derivative (5.16) reduced the growth of the HOP-92 non-small cell lung cancer (NSCLC) cell line to 27.75% of control. In contrast, the direct comparator, the unsubstituted phenyl analog (5.12), exhibited weaker inhibition, allowing 39.61% growth [1]. This indicates a superior, albeit moderate, cytotoxic effect for the target compound in this specific lung cancer model.
| Evidence Dimension | Cytotoxic activity (cell growth relative to control) in HOP-92 NSCLC cell line |
|---|---|
| Target Compound Data | 27.75% growth (5.16) |
| Comparator Or Baseline | 39.61% growth (5.12, unsubstituted phenyl analog) |
| Quantified Difference | 11.86 percentage point lower growth (greater inhibition) |
| Conditions | Single-dose (10 µM) in vitro NCI-60 screen; 48 h incubation; SRB endpoint |
Why This Matters
For projects targeting NSCLC, this quantified difference highlights the target compound as a more potent starting point than its simpler phenyl analog, directly influencing which compound to procure for follow-up dose-response studies.
- [1] Kovalenko, S. I.; Antypenko, L. M.; Bilyi, A. K.; Kholodnyak, S. V.; Karpenko, O. V.; Antypenko, O. M.; Mykhaylova, N. S.; Los, T. I.; Kolomoets, O. S. Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[1,2,4]triazolo[1,5-c]quinazolines. Sci. Pharm. 2013, 81 (2), 359–392. Table 1 data for compounds 5.12 and 5.16. View Source
